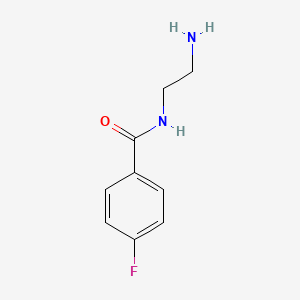

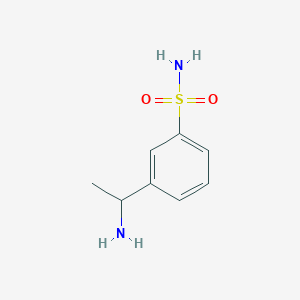

N-(2-aminoethyl)-4-fluorobenzamide

Übersicht

Beschreibung

N-(2-aminoethyl)-4-fluorobenzamide is a compound that can be associated with a variety of chemical reactions and possesses interesting properties due to the presence of both an amino group and a fluorobenzamide moiety. The fluorobenzamide group is a significant structure in medicinal chemistry due to its potential biological activity, and the aminoethyl group could offer additional reactivity or binding capabilities.

Synthesis Analysis

The synthesis of related fluorobenzamide compounds has been explored in various studies. For instance, a synthesis route for 4-amino-2-fluoro-N-methyl-benzamide, which shares a similar structure to N-(2-aminoethyl)-4-fluorobenzamide, involves the oxidation of 2-fluoro-4-nitrotoluene followed by chlorination, amination, and hydrogenation to yield the final product with high efficiency . Although the exact synthesis of N-(2-aminoethyl)-4-fluorobenzamide is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been extensively studied. For example, the structures of N-unsubstituted 2-aminobenzamides have been characterized using spectroscopic techniques and X-ray crystallography, revealing the presence of strong intramolecular hydrogen bonds and the ability of the amide unit to act as both a hydrogen bond donor and acceptor . This suggests that N-(2-aminoethyl)-4-fluorobenzamide could also exhibit similar hydrogen bonding characteristics, which would influence its molecular conformation and reactivity.

Chemical Reactions Analysis

Fluorobenzamide compounds participate in various chemical reactions. A formal [4+2] cycloaddition reaction of N-fluorobenzamides with maleic anhydride has been developed, leading to the production of fluorescent aminonaphthalic anhydrides . This indicates that N-(2-aminoethyl)-4-fluorobenzamide could potentially undergo similar cycloaddition reactions, given the presence of the fluorobenzamide moiety. Additionally, the reaction of fluoro-2,4-dinitrobenzene with amino acids and peptides has been used for the quantitative assay of N-terminal amino acids, which could be relevant for the reactivity of the aminoethyl group in N-(2-aminoethyl)-4-fluorobenzamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-aminoethyl)-4-fluorobenzamide can be inferred from related compounds. For instance, the spectroscopic properties of 2-aminobenzamides have been studied, revealing the impact of intramolecular hydrogen bonding on chemical shifts in NMR spectroscopy . The presence of a fluorine atom in the benzamide structure is likely to influence the compound's lipophilicity and electronic properties, which could affect its interaction with biological targets. Furthermore, the use of fluorogenic reagents like NBD-F with amino acids suggests that the aminoethyl group in N-(2-aminoethyl)-4-fluorobenzamide could be reactive towards such reagents, potentially allowing for its detection and quantification in various assays .

Wissenschaftliche Forschungsanwendungen

Radiochemical Synthesis and Radiolabeling

N-(2-aminoethyl)-4-fluorobenzamide, as part of a compound known as N-[2-(4-[18F]fluorobenzamido)ethyl]maleimide (FBEM), plays a crucial role in the automated radiochemical synthesis of prosthetic groups for radiolabeling peptides and proteins. FBEM shows promise for radiolabeling the free sulfhydryl groups of peptides and proteins, useful in PET imaging and other nuclear medicine applications (Kiesewetter et al., 2011).

PET Imaging and Sigma Receptors

N-(2-aminoethyl)-4-fluorobenzamide derivatives have been explored as potential ligands for PET (Positron Emission Tomography) imaging of sigma receptors. Sigma receptors are involved in several biological processes, and their imaging can be crucial for understanding various diseases. Studies have found that certain derivatives bind to sigma receptors with high affinity and selectivity, making them potent sigma receptor radioligands. This could be potentially useful in PET imaging of sigma receptors in humans (Shiue et al., 1997).

PET Imaging of Breast Cancer

Research has indicated that certain N-(2-aminoethyl)-4-fluorobenzamide derivatives might be effective in PET imaging for detecting breast cancer. The derivatives demonstrate a high uptake in breast cancer tumors, indicating potential as agents for diagnosis or treatment monitoring in breast cancer (Shiue et al., 2000).

Magnetic Resonance Studies

The compound has been used in magnetic resonance studies to analyze long-range through-space couplings, specifically focusing on interactions via intramolecular hydrogen bonds. This research has implications for understanding molecular structures and dynamics in fields like materials science and drug design (Rae et al., 1993).

Fluorescent Detection Applications

N-(2-aminoethyl)-4-fluorobenzamide derivatives have been employed in the development of fluorescent probes for the detection of metal ions like Zn2+ and Cd2+. These compounds showcase the potential to act as molecular switches, indicating their usefulness in environmental monitoring and analytical chemistry (Xu et al., 2014).

Cycloaddition Reactions and Fluorescent Compounds

The compound has been utilized in formal [4+2] cycloaddition reactions with maleic anhydride, leading to the synthesis of fluorescent 1-amino-2,3-naphthalic anhydrides. These reactions and the resultant compounds have potential applications in the field of organic synthesis and fluorescent material development (Lu et al., 2022).

Eigenschaften

IUPAC Name |

N-(2-aminoethyl)-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O/c10-8-3-1-7(2-4-8)9(13)12-6-5-11/h1-4H,5-6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSNCERWNGFUEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409706 | |

| Record name | N-(2-aminoethyl)-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminoethyl)-4-fluorobenzamide | |

CAS RN |

94320-00-0 | |

| Record name | N-(2-aminoethyl)-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276240.png)

![4-Chloropyrrolo[1,2-a]quinoxaline](/img/structure/B1276247.png)